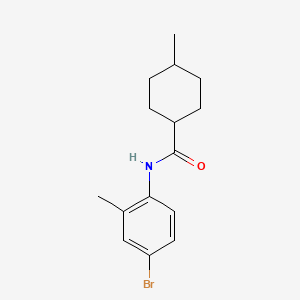
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclohexane ring through a carboxamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of N-(4-azido-2-methylphenyl)-4-methylcyclohexanecarboxamide.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of N-(4-bromo-2-methylphenyl)-4-methylcyclohexanamine.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
- 2-Bromo-N-(4-methylphenyl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a cyclohexane ring
特性
分子式 |
C15H20BrNO |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H20BrNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h7-10,12H,3-6H2,1-2H3,(H,17,18) |
InChIキー |
XCTCVCAQOUBGDP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
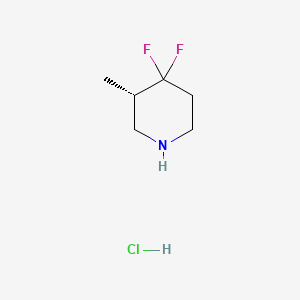
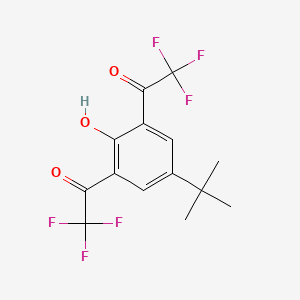
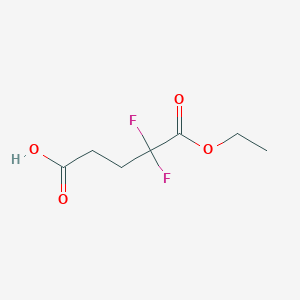
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
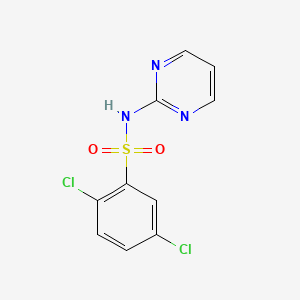
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
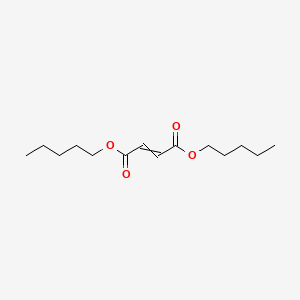


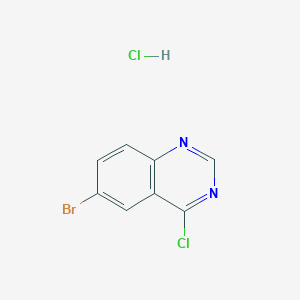
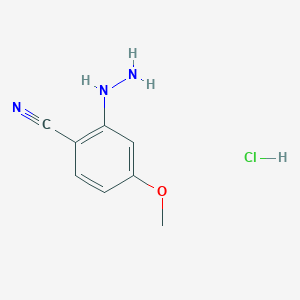
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)
